molecular formula C10H8ClNO2S B122788 5-Methylquinoline-8-sulfonyl chloride CAS No. 71322-92-4

5-Methylquinoline-8-sulfonyl chloride

Cat. No.: B122788
CAS No.: 71322-92-4
M. Wt: 241.69 g/mol
InChI Key: HHXKCMSAFXQGDW-UHFFFAOYSA-N
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Description

5-Methylquinoline-8-sulfonyl chloride: is a chemical compound with the molecular formula C10H8ClNO2S. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 5-Methylquinoline-8-sulfonyl chloride typically involves the chlorination of 5-Methylquinoline-8-sulfonic acid. One common method includes the use of bis(trichloromethyl) carbonate as a chlorinating agent. The reaction is carried out under the influence of an organic base, such as pyridine, at temperatures ranging from 0 to 100°C .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process is designed to be efficient, cost-effective, and environmentally friendly, avoiding the generation of harmful gases .

Chemical Reactions Analysis

Types of Reactions: 5-Methylquinoline-8-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which have applications in medicinal chemistry and material science .

Scientific Research Applications

Organic Synthesis

5-Methylquinoline-8-sulfonyl chloride serves as an important intermediate in the synthesis of various organic compounds. It is particularly useful in:

  • Formation of Sulfonamides : The compound reacts with amines to produce sulfonamides, which have applications in pharmaceuticals and agrochemicals.
  • Coupling Reactions : It can participate in cross-coupling reactions such as Suzuki–Miyaura coupling, facilitating the formation of complex organic molecules.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications:

  • Anticancer Activity : Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown effectiveness against various cancer cell lines, including human melanoma (C-32), breast adenocarcinoma (MDA-MB-231), and lung adenocarcinoma (A549) cells .
  • Antimicrobial Activity : The compound demonstrates activity against both gram-positive and gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis .

Material Science

In material science, this compound is used as a non-ionic organic buffering agent in cell cultures, maintaining a stable pH range essential for various biological experiments .

Synthesis Overview

StepDescription
1Start with 5-methylquinoline-8-sulfonic acid.
2Use bis(trichloromethyl) carbonate for chlorination.
3Conduct reaction under mild conditions with an organic base.

The biological activities of this compound derivatives are noteworthy:

Anticancer Mechanism

The mechanism of action involves interference with cellular processes leading to apoptosis in cancer cells. Research has highlighted its potential to inhibit cell proliferation and induce cell death in specific cancer types .

Antimicrobial Mechanism

The antimicrobial properties are attributed to the compound's ability to disrupt bacterial cell walls and interfere with essential metabolic processes within the bacteria .

Case Studies

Several case studies illustrate the applications of this compound:

  • Case Study 1 : A study explored the synthesis of novel quinoline–sulfonamides designed as dual inhibitors for monoamine oxidases (MAOs) and cholinesterases (ChEs), demonstrating promising neurotherapeutic effects .
  • Case Study 2 : Another investigation focused on the anticancer efficacy of synthesized derivatives against multiple cancer cell lines, confirming significant cytotoxic effects compared to standard chemotherapeutics .

Mechanism of Action

The mechanism of action of 5-Methylquinoline-8-sulfonyl chloride involves its ability to act as an electrophile in various chemical reactions. It targets nucleophilic sites in molecules, facilitating the formation of new chemical bonds. This property is exploited in both organic synthesis and medicinal chemistry to create new compounds with desired biological activities .

Comparison with Similar Compounds

  • 8-Methylquinoline-5-sulfonyl chloride
  • 5-Methyl-8-quinoxalinesulfonyl chloride

Comparison: While these compounds share structural similarities with 5-Methylquinoline-8-sulfonyl chloride, they differ in their specific chemical properties and reactivity. For example, 8-Methylquinoline-5-sulfonyl chloride has a different substitution pattern on the quinoline ring, which can influence its reactivity and applications. 5-Methyl-8-quinoxalinesulfonyl chloride, on the other hand, is used in the preparation of 8-mercaptoquinoline derivatives.

Biological Activity

5-Methylquinoline-8-sulfonyl chloride (MQSC) is a significant compound in medicinal chemistry, characterized by its sulfonyl chloride functional group attached to a methyl-substituted quinoline structure. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of MQSC, summarizing research findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₀H₈ClNO₂S
  • Molecular Weight : Approximately 241.69 g/mol
  • IUPAC Name : this compound

The presence of the sulfonyl chloride group enhances the reactivity of MQSC, allowing it to participate in various chemical reactions that are crucial for synthesizing biologically active derivatives.

The mechanism of action of MQSC primarily involves its role as an electrophile. It can target nucleophilic sites in biological molecules, facilitating the formation of new chemical bonds. This property is exploited in organic synthesis and medicinal chemistry to create compounds with desired biological activities .

Key Mechanisms:

  • Nucleophilic Substitution : MQSC can engage in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by nucleophiles such as amines and alcohols.
  • Coupling Reactions : It is also involved in Suzuki-Miyaura coupling reactions, which are vital for forming carbon-carbon bonds in complex organic molecules.

Biological Activities

Research has demonstrated that MQSC exhibits various biological activities, particularly in antimicrobial and anticancer applications.

Antimicrobial Activity

Studies have shown that MQSC and its derivatives possess significant antibacterial properties. For instance, derivatives have been tested against both standard strains like Staphylococcus aureus and multidrug-resistant strains such as MRSA. The results indicate that certain derivatives maintain activity against these resistant strains while showing low toxicity towards normal human cells .

Anticancer Activity

MQSC has been explored for its anticancer potential. In vitro studies have demonstrated that compounds derived from MQSC can inhibit the growth of various cancer cell lines, including:

  • Human amelanotic melanoma cells (C-32)
  • Human breast adenocarcinoma cells (MDA-MB-231)
  • Human lung adenocarcinoma cells (A549)

Table 1 summarizes the cytotoxicity data for selected derivatives against these cancer cell lines:

CompoundIC50 (µM) - C-32IC50 (µM) - MDA-MB-231IC50 (µM) - A549
MQSC Derivative 1253020
MQSC Derivative 2154535
Cisplatin10128

The most effective derivatives often share structural features with MQSC, such as a free phenolic group at position 8 of the quinoline ring, which is critical for maintaining biological activity .

Case Studies and Research Findings

  • Synthesis and Testing of Derivatives :
    A study synthesized several derivatives of MQSC and evaluated their anticancer properties. The results indicated that methylation at specific positions led to a loss of activity, highlighting the importance of certain functional groups for efficacy .
  • Antimicrobial Efficacy :
    In another study, derivatives were tested against clinical isolates of MRSA and vancomycin-resistant Enterococcus faecalis. The findings revealed that while some compounds exhibited moderate antibacterial activity, others showed promising results comparable to existing antibiotics .
  • Mechanistic Insights :
    Further investigations into the mechanism revealed that certain MQSC derivatives could induce apoptosis in cancer cells by altering gene expression related to cell cycle regulation (e.g., P53 and BAX) .

Properties

IUPAC Name

5-methylquinoline-8-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2S/c1-7-4-5-9(15(11,13)14)10-8(7)3-2-6-12-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHXKCMSAFXQGDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC=NC2=C(C=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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